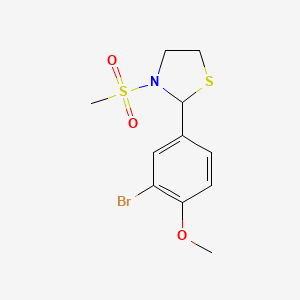

2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine

Description

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-3-methylsulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S2/c1-16-10-4-3-8(7-9(10)12)11-13(5-6-17-11)18(2,14)15/h3-4,7,11H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRMYQYVPVHNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methoxybenzaldehyde and 2-aminothiophenol.

Formation of Thiazolidine Ring: The 3-bromo-4-methoxybenzaldehyde reacts with 2-aminothiophenol under acidic conditions to form the thiazolidine ring. This reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

Introduction of Methylsulfonyl Group: The resulting thiazolidine intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine or pyridine to introduce the methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.

Substitution: The bromo group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives with different substituents.

Substitution: Phenyl derivatives with various nucleophiles replacing the bromo group.

Scientific Research Applications

Biological Activities

Research indicates that thiazolidine derivatives, including 2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine, exhibit a range of biological activities:

- Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various microbial strains. Its structural modifications can enhance its antimicrobial properties, making it a candidate for treating infections caused by resistant bacteria .

- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells. In vitro studies suggest that it can selectively target cancer cell lines while sparing normal cells, which is crucial for developing effective cancer therapies .

- Anti-inflammatory Effects : Thiazolidine derivatives are known for their anti-inflammatory activities. This compound may contribute to reducing inflammation in various biological contexts, potentially aiding in the treatment of inflammatory diseases .

Cytotoxicity Studies

A study focusing on similar thiazolidine derivatives found that specific modifications significantly impacted cytotoxicity against various cancer cell lines. The most potent derivatives exhibited selective cytotoxicity without affecting normal peripheral blood mononuclear cells (PBMC), indicating a promising therapeutic index for further development .

Antimicrobial Efficacy

In a comprehensive evaluation of thiazolidine derivatives against multiple microorganisms, it was established that compounds with specific substitutions demonstrated enhanced antimicrobial activity against various strains. This suggests that similar substitutions in this compound could yield significant antimicrobial properties .

Comparative Data Table

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Contains a methylsulfonyl group; potential for diverse biological activities |

| 2-(5-Bromo-2-methoxyphenyl)-3-(m-tolylsulfonyl)thiazolidine | Structure | Similar core with different substituents; potential for varying biological profiles |

| 2-(4-Methylphenyl)-3-(4-chlorophenyl)sulfonylthiazolidine | Structure | Lacks bromine substitution; focuses on methyl substitution; differing biological effects |

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Observations:

Aryl-sulfonyl analogs (e.g., BMS-986122) exhibit higher molecular weights (~448 vs. ~374), which may correlate with slower metabolic clearance but reduced solubility .

Halogen Effects :

- Bromine at the phenyl 3-position is conserved across analogs, suggesting its role in electronic modulation or halogen bonding.

- Fluorine substitution (e.g., in 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine) improves metabolic stability but may reduce steric bulk compared to bromine .

Functional Group Additions :

- Carboxamide derivatives (e.g., the thiophen-2-yl carboxamide analog) introduce hydrogen-bonding capacity, which is absent in sulfonyl-substituted analogs. This feature is critical for targeting proteases or kinases .

Physicochemical Properties

Biological Activity

2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine is a thiazolidine derivative with notable potential in medicinal chemistry. This compound features a thiazolidine core, characterized by a five-membered ring containing sulfur and nitrogen, and is distinguished by the presence of a bromo and methoxy group on one phenyl ring along with a methylsulfonyl group. Its molecular formula is .

Biological Activity Overview

Thiazolidine derivatives, including this compound, are known for their diverse biological activities, which include:

- Anticancer Activity: Many thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methoxy, enhances their antiproliferative activity.

- Anticonvulsant Properties: Some thiazolidines have demonstrated anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy.

- Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation, indicating their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine compounds is often influenced by their structural modifications. For instance, the introduction of halogen atoms (like bromine) or electron-donating groups (such as methoxy) can significantly enhance their potency. The following table summarizes some key findings on the structure-activity relationships of thiazolidines:

| Compound Name | Structure | Activity | IC50 Value (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer | TBD |

| 2-(4-Methylphenyl)-3-(4-chlorophenyl)sulfonylthiazolidine | N/A | Anticancer | 1.75 |

| 2-(3-Fluoro-4-methoxyphenyl)-3-(4-chlorophenyl)sulfonylthiazolidine | N/A | Anticancer | 0.50 |

Case Studies and Research Findings

-

Antiproliferative Activity:

In a study evaluating various thiazolidines, it was found that compounds with methoxy substitutions exhibited enhanced cytotoxicity against MCF7 breast cancer cells. The IC50 values for these compounds ranged from 0.27 to 16.32 µM, indicating superior potency compared to standard treatments like cisplatin . -

Mechanism of Action:

Molecular dynamics simulations revealed that certain thiazolidines interact with target proteins primarily through hydrophobic contacts, which contribute to their anticancer properties. This interaction is crucial for the inhibition of cancer cell proliferation . -

Anticonvulsant Activity:

Some thiazolidine derivatives have been tested for anticonvulsant activity in animal models, demonstrating promising results that warrant further investigation into their mechanisms and potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with functionalized aryl precursors. For example:

- Step 1 : Bromination and methoxylation of a phenyl ring (e.g., using bromine in acetic acid or methoxy-group introduction via nucleophilic substitution) .

- Step 2 : Thiazolidine ring formation via condensation of a thiol-containing intermediate with aldehydes/ketones under acidic or basic conditions .

- Step 3 : Sulfonylation of the thiazolidine nitrogen using methylsulfonyl chloride in anhydrous solvents like THF or DCM .

Intermediates are characterized by NMR (¹H/¹³C), FTIR (to confirm sulfonyl and thiazolidine groups), and mass spectrometry for molecular weight validation. Purity is assessed via HPLC with UV detection .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, water, ethanol) at 25°C, followed by UV-Vis or HPLC quantification .

- Stability : Conduct accelerated degradation studies under acidic/basic conditions (pH 1–13), elevated temperatures (40–60°C), and light exposure. Monitor degradation products via LC-MS .

Q. What spectroscopic methods are critical for structural confirmation?

- X-ray crystallography (if single crystals are obtainable) provides definitive bond-length and angle data .

- 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and confirms substituent positions on the phenyl and thiazolidine rings .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step, and what factors influence side-product formation?

- Optimization : Screen catalysts (e.g., DMAP) and solvents (THF vs. DCM) to enhance reactivity. Use inert atmospheres to prevent oxidation .

- Side-product control : Monitor reaction progress with TLC or in situ IR. Common side products include over-sulfonylated derivatives or hydrolyzed intermediates, which can be minimized by controlling stoichiometry and moisture levels .

Q. What computational strategies predict the compound’s reactivity in biological or environmental systems?

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic/nucleophilic sites prone to hydrolysis or enzymatic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro assays .

Q. How do structural analogs (e.g., bromo/methoxy-substituted thiazolidines) differ in physicochemical or biological properties?

Q. What experimental designs address contradictions in reported bioactivity data across studies?

- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound variability .

- Meta-analysis : Statistically evaluate published IC50 values to identify outliers and confounding factors (e.g., solvent effects in DMSO) .

Q. How is the compound’s environmental fate modeled in long-term ecotoxicology studies?

- Microcosm experiments : Simulate soil/water systems to track degradation half-lives and metabolite accumulation via LC-MS/MS .

- QSAR models : Predict bioaccumulation potential using octanol-water partition coefficients (logKow) and molecular weight .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.